![molecular formula C14H12ClN3S2 B4760184 2-(2-chlorophenyl)-4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3-thiazole](/img/structure/B4760184.png)
2-(2-chlorophenyl)-4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3-thiazole
Overview
Description
2-(2-chlorophenyl)-4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3-thiazole is a chemical compound that belongs to the class of thiazole derivatives. It has gained significant attention in scientific research due to its potential pharmacological properties.
Scientific Research Applications
Medicine: Antitumor Activity
This compound has been explored for its potential as an antitumor agent . Derivatives of similar structures have shown moderate to high inhibitory activities against various tumor cell lines, such as HepG2, SK-OV-3, NCI-H460, and BEL-7404 . The thiazole moiety, in particular, is a common feature in many therapeutic agents due to its bioactive properties.
Materials Science: Semiconductor Research
Biochemistry: Enzyme Inhibition
In biochemistry, thiazole compounds are known to interact with various enzymes, potentially acting as enzyme inhibitors . This interaction can be harnessed to regulate biological pathways that are crucial in disease progression or metabolic processes.
Pharmacology: Drug Design and Discovery
The unique structure of this compound makes it a candidate for drug design and discovery efforts. Its molecular framework can be modified to enhance its interaction with biological targets, leading to the development of new drugs with improved efficacy and reduced side effects .
Mechanism of Action
Target of Action
Imidazole derivatives, a key component of this compound, are known to have a wide range of applications, including pharmaceuticals and agrochemicals .
Mode of Action
It is known that imidazole derivatives can interact with various biological targets due to their versatile structure .
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of biochemical processes .
Result of Action
A related pd (ii) complex derived from an imidazole derivative has been shown to exhibit excellent antiproliferative potency, suggesting potential anticancer applications .
properties
IUPAC Name |
2-(2-chlorophenyl)-4-[(1-methylimidazol-2-yl)sulfanylmethyl]-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3S2/c1-18-7-6-16-14(18)20-9-10-8-19-13(17-10)11-4-2-3-5-12(11)15/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVVXUZMHDXQAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CSC(=N2)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,3-thiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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